molecular formula C14H10Cl2O4 B14670677 Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)- CAS No. 51338-10-4

Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-

Cat. No.: B14670677
CAS No.: 51338-10-4
M. Wt: 313.1 g/mol
InChI Key: WQJPAPDMTCGFOW-UHFFFAOYSA-N
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Description

Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is an organic compound with the chemical formula C14H10Cl2O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including agriculture and scientific research. This compound is particularly notable for its role as a herbicide, where it is used to control broadleaf weeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two primary synthetic routes for the preparation of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-:

Industrial Production Methods

The industrial production of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, typically involves large-scale chlorination and condensation reactions under controlled conditions. The use of catalysts and specific reaction temperatures ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of various oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, involves its role as a synthetic auxin, a type of plant hormone. It induces uncontrolled growth in susceptible plants by mimicking natural auxins, leading to cell elongation and division. This overstimulation ultimately results in the death of the plant . The compound is absorbed through the leaves and translocated to the meristems, where it exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, (4-(2,4-dichlorophenoxy)phenoxy)-, is unique due to its specific molecular structure, which provides distinct herbicidal properties. Its ability to induce uncontrolled growth in plants makes it particularly effective in agricultural applications, where precise weed control is essential.

Properties

CAS No.

51338-10-4

Molecular Formula

C14H10Cl2O4

Molecular Weight

313.1 g/mol

IUPAC Name

2-[4-(2,4-dichlorophenoxy)phenoxy]acetic acid

InChI

InChI=1S/C14H10Cl2O4/c15-9-1-6-13(12(16)7-9)20-11-4-2-10(3-5-11)19-8-14(17)18/h1-7H,8H2,(H,17,18)

InChI Key

WQJPAPDMTCGFOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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